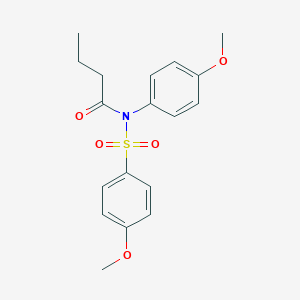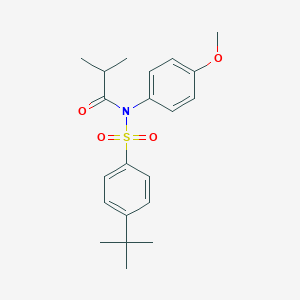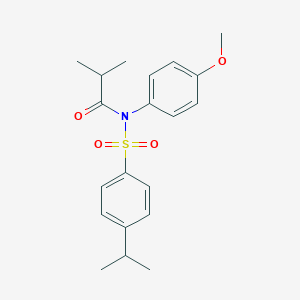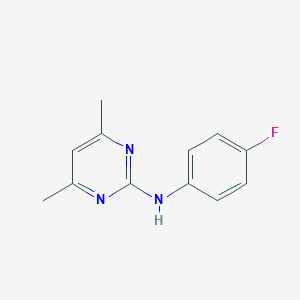![molecular formula C20H26N2O4S2 B284152 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide, abbreviated as CSN1, is a sulfonamide compound that has gained attention due to its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
CSN1 works by selectively binding to the L-type calcium channels and inhibiting their activity. This inhibition leads to a decrease in calcium influx into the cell, which can have various downstream effects on cellular signaling and physiology. The selectivity of CSN1 for L-type calcium channels makes it a valuable tool for studying the specific role of these channels in cellular processes.
Biochemical and Physiological Effects:
CSN1 has been found to have various biochemical and physiological effects. In addition to its role in calcium channel inhibition, CSN1 has been shown to have anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines in vitro and in vivo. CSN1 has also been shown to have antitumor properties, with studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
CSN1 has several advantages as a tool for scientific research. Its selectivity for L-type calcium channels makes it a valuable tool for studying the specific role of these channels in cellular processes. Additionally, its anti-inflammatory and antitumor properties make it a promising candidate for further investigation in these areas. However, there are also limitations to the use of CSN1 in lab experiments. Its multi-step synthesis process can be time-consuming and costly, and its selectivity for L-type calcium channels may limit its applicability in certain research areas.
Future Directions
There are several future directions for the investigation of CSN1. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research purposes. Additionally, further investigation into the anti-inflammatory and antitumor properties of CSN1 could lead to the development of new therapies for these conditions. Finally, the selective inhibition of L-type calcium channels by CSN1 may have implications for the treatment of various diseases, and further research in this area could lead to the development of new treatments.
Synthesis Methods
The synthesis of CSN1 involves the reaction of 4-aminobenzenesulfonamide and cyclohexylamine in the presence of a catalyst. This reaction results in the formation of N-(cyclohexylsulfamoyl)-4-aminobenzenesulfonamide, which is then further reacted with 2,5-dimethylbenzenesulfonyl chloride to produce CSN1. The synthesis of CSN1 is a multi-step process and requires careful attention to detail to ensure the purity of the final product.
Scientific Research Applications
CSN1 has been found to have various applications in scientific research. One of its primary uses is as a tool to study the role of calcium channels in cellular signaling. CSN1 has been shown to selectively inhibit L-type calcium channels, which are involved in a wide range of cellular processes. By using CSN1, researchers can study the specific effects of L-type calcium channel inhibition on cellular signaling and physiology.
properties
Molecular Formula |
C20H26N2O4S2 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-8-9-16(2)20(14-15)28(25,26)22-18-10-12-19(13-11-18)27(23,24)21-17-6-4-3-5-7-17/h8-14,17,21-22H,3-7H2,1-2H3 |
InChI Key |
BPPZFJOSNPTQQL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)